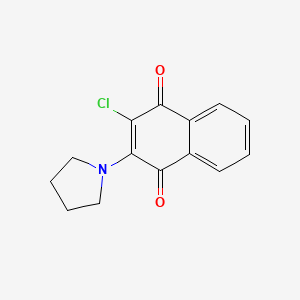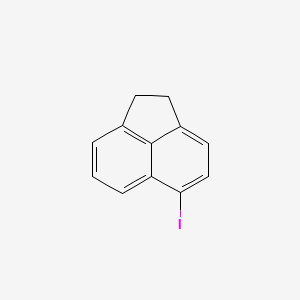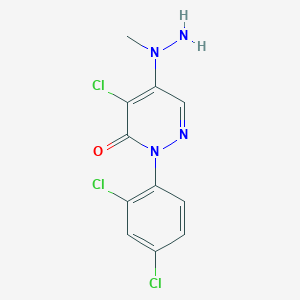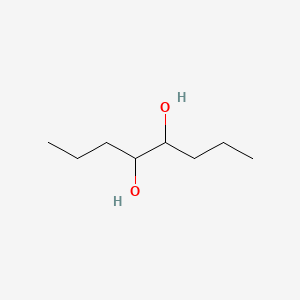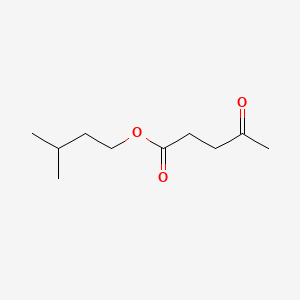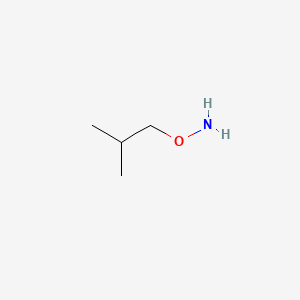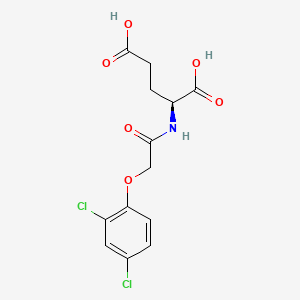
N-((2,4-二氯苯氧基)乙酰基)-L-谷氨酸
描述
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetylated L-glutamic acid. This compound is primarily used in agricultural settings as a herbicide to control broadleaf weeds.
科学研究应用
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid has diverse applications in scientific research:
Chemistry: Used as a model compound to study herbicide activity and degradation pathways.
Medicine: Explored for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
作用机制
Target of Action
It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic plant hormone auxin, which is involved in the regulation of plant growth .
Mode of Action
2,4-D is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Biochemical Pathways
2,4-d, a structurally similar compound, is known to affect the polar auxin transport, a key process in plant growth and development .
Pharmacokinetics
A study on 2,4-d in rats showed that after oral administration of 300 mg/kg and 60 mg/kg 2,4-d, the mean cmax values were 6019 and 2184 mg/L, the AUC 0→∞ values were 23,722 and 4,127 mg×h/L and the clearance (Cl) were 110 and 002 L/ (h×kg), respectively .
Result of Action
2,4-d, a structurally similar compound, is known to cause uncontrolled growth in broadleaf weeds, leading to their death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid. For instance, the indiscriminate use of pesticides like 2,4-D can produce numerous damages to the environment . Moreover, the change of herbicide availability in soils causes a succession of microbial populations involved in 2,4-D biodegradation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Formation of 2,4-Dichlorophenoxyacetic Acid: 2,4-dichlorophenol reacts with chloroacetic acid under alkaline conditions to form 2,4-dichlorophenoxyacetic acid.
Acetylation: The 2,4-dichlorophenoxyacetic acid is then acetylated with acetic anhydride to form the acetylated intermediate.
Coupling with L-Glutamic Acid: Finally, the acetylated intermediate is coupled with L-glutamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dichlorophenoxy group to a phenolic group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features but lacking the acetylated L-glutamic acid moiety.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with an additional chlorine atom on the phenoxy ring.
Uniqueness
N-((2,4-Dichlorophenoxy)acetyl)-L-glutamic acid is unique due to its acetylated L-glutamic acid component, which may confer different biological activities and degradation pathways compared to other phenoxy herbicides. This structural modification can influence its selectivity and potency as a herbicide.
属性
IUPAC Name |
(2S)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO6/c14-7-1-3-10(8(15)5-7)22-6-11(17)16-9(13(20)21)2-4-12(18)19/h1,3,5,9H,2,4,6H2,(H,16,17)(H,18,19)(H,20,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFXNNPVRLQELO-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954417 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32773-59-4 | |
| Record name | N-[2-(2,4-Dichlorophenoxy)acetyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32773-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Glutamic acid, N-((2,4-dichlorophenoxy)acetyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032773594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(2,4-Dichlorophenoxy)-1-hydroxyethylidene]glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


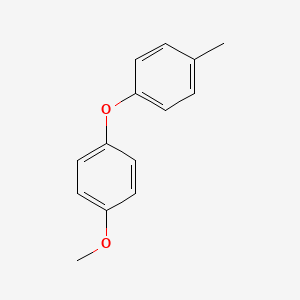
![Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate](/img/structure/B1616741.png)

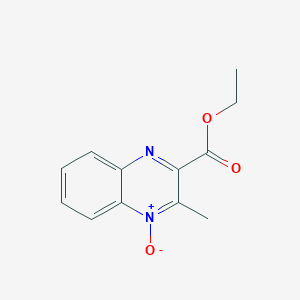
![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)
